

confirming RBM10 protein interactions with coimmunoprecipitation

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A comprehensive guide to confirming RBM10 protein interactions using co-immunoprecipitation (Co-IP), with a comparative look at alternative methods. This guide is tailored for researchers, scientists, and drug development professionals.

Confirming RBM10 Protein Interactions: A Comparative Guide

The RNA-binding motif protein 10 (RBM10) is a critical regulator of alternative splicing and is implicated in various cellular processes and diseases, including cancer.[1][2][3] Understanding its protein-protein interactions is crucial for elucidating its molecular functions. Co-immunoprecipitation (Co-IP) is a cornerstone technique for identifying and validating these interactions. This guide provides an overview of RBM10 protein interactions confirmed by Co-IP, a detailed experimental protocol, and a comparison with alternative methods.

RBM10 Protein Interactions Identified by Co-Immunoprecipitation

Co-immunoprecipitation experiments have been instrumental in identifying several key interacting partners of RBM10. These interactions shed light on RBM10's role in various signaling pathways and cellular functions.



Interacting Protein	Cellular Context/Functi on	Method of Confirmation	Quantitative Data	Reference
CTNNBIP1	Lung adenocarcinoma; Wnt/β-catenin pathway	Co- immunoprecipitat ion	Interaction confirmed by immunoblotting of immunoprecipitat ed complexes.	[4]
MDM2	Tumor suppression; p53 pathway	Protein-protein interaction leading to p53 stabilization.	RBM10 binding interferes with the p53-MDM2 interaction.	[3]
Splicing Factors	Pre-mRNA splicing	RBM10 is a component of pre-spliceosomal complexes.	Interacts with SF1 and U2AF.	[3][5]
DHX15/PRP43	Spliceosomal RNA helicase activity	Protein-protein interaction	The G-patch domain of RBM10 likely interacts with DHX15.	[3]
FilGAP	Regulation of cell structure and spreading	Protein-protein interaction	Interaction is influenced by c-Src phosphorylation of RBM10.	[6]
Vpu (HIV-1)	HIV-1 infection	Co- immunoprecipitat ion and Mass Spectrometry	Vpu interacts with and promotes the degradation of RBM10.	[7]



Experimental Protocols Co-Immunoprecipitation Protocol for RBM10

This protocol provides a general framework for performing Co-IP to validate the interaction between RBM10 and a putative partner protein. Optimization may be required depending on the cell type and antibodies used.

- 1. Cell Lysis
- Culture cells (e.g., HEK293T, A549) to ~80-90% confluency.
- Wash cells twice with ice-cold PBS.
- Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer: 150mM NaCl, 50mM Tris pH 7.4, 1% NP40, 0.5% deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.[8]
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate. Determine protein concentration using a standard assay (e.g., BCA assay).
- 2. Immunoprecipitation
- Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
- Centrifuge and collect the supernatant.
- To 1-2 mg of pre-cleared protein lysate, add 2-5 μg of the primary antibody (e.g., anti-RBM10 antibody or an antibody against the putative interacting protein). As a negative control, use a non-specific IgG antibody.
- Incubate overnight at 4°C on a rotator.



- Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.
- Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
- 3. Elution and Western Blot Analysis
- Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Probe the membrane with primary antibodies against RBM10 and the putative interacting protein overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Alternative Methods for Interaction Validation

While Co-IP is a powerful technique, other methods can be used to confirm protein-protein interactions.

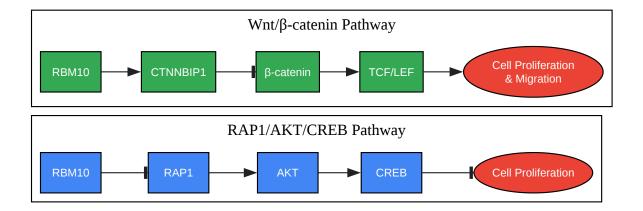


Method	Principle	Advantages	Disadvantages
Yeast Two-Hybrid (Y2H)	Interaction of two proteins in yeast activates a reporter gene.	High-throughput screening of libraries; detects transient or weak interactions.	High rate of false positives; non-physiological context (yeast nucleus).
Pull-down Assays	A "bait" protein (e.g., GST-tagged) is immobilized on beads and used to "pull down" interacting "prey" proteins from a lysate.	Can be performed in vitro with purified proteins; good for confirming direct interactions.	Tagging may interfere with protein folding or interaction; potential for non-specific binding.
Proximity Ligation Assay (PLA)	Antibodies against two proteins of interest are used. If the proteins are in close proximity, a signal is generated, which can be visualized by microscopy.	In situ detection of interactions in fixed cells; provides spatial information.	Requires specific antibodies; semi- quantitative.
Mass Spectrometry (MS)	Proteins that co- immunoprecipitate with the protein of interest are identified by mass spectrometry.	Unbiased identification of novel interacting partners.	Can be complex and expensive; may identify indirect interactors.

Visualizations: Signaling Pathways and Experimental Workflow Signaling Pathways Involving RBM10

RBM10 is involved in several key signaling pathways that regulate cell proliferation, apoptosis, and migration.





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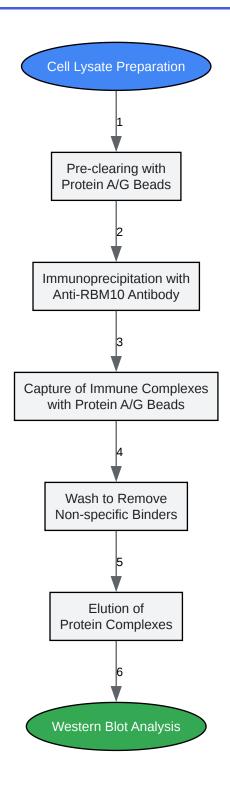
Caption: RBM10's role in the RAP1/AKT/CREB and Wnt/β-catenin pathways.

RBM10 has been shown to inhibit cell proliferation through the RAP1/AKT/CREB signaling pathway.[9] In the Wnt/ β -catenin pathway, RBM10 interacts with CTNNBIP1, which is an inhibitor of β -catenin, thereby suppressing tumor progression in lung adenocarcinoma.[4]

Experimental Workflow: Co-Immunoprecipitation

The following diagram illustrates the key steps in a co-immunoprecipitation experiment to confirm the interaction between RBM10 and a protein of interest.





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Caption: Workflow of a co-immunoprecipitation experiment for RBM10.

This guide provides a foundational understanding for researchers aiming to investigate the protein interaction network of RBM10. By employing co-immunoprecipitation and



complementary techniques, a more comprehensive picture of RBM10's function in health and disease can be achieved.

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